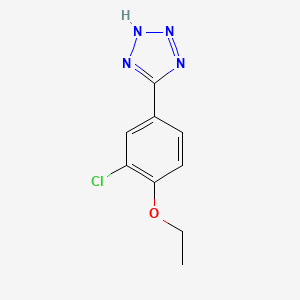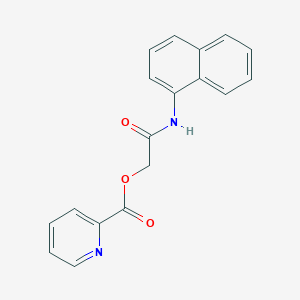
5-(3-chloro-4-ethoxyphenyl)-1H-1,2,3,4-tetrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-chloro-4-ethoxyphenyl)-1H-1,2,3,4-tetrazole, commonly known as CET, is a tetrazole derivative that has gained significant attention in the field of medicinal chemistry due to its promising biological activities. CET has been reported to exhibit antibacterial, antifungal, anti-inflammatory, and anticancer properties.
科学研究应用
CET has been extensively studied for its biological activities. It has been reported to exhibit potent antibacterial activity against gram-positive and gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Pseudomonas aeruginosa. CET has also been shown to possess antifungal activity against Candida albicans and Aspergillus niger.
In addition to its antimicrobial activity, CET has been reported to exhibit anti-inflammatory and anticancer properties. CET has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in lipopolysaccharide (LPS)-stimulated macrophages. Moreover, CET has been demonstrated to induce apoptosis in various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
作用机制
The mechanism of action of CET is not fully understood. However, it has been proposed that CET exerts its biological activities through the modulation of various signaling pathways. For instance, CET has been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in the regulation of inflammation and cancer. Moreover, CET has been reported to activate the p38 MAPK signaling pathway, which is involved in the regulation of apoptosis.
Biochemical and Physiological Effects:
CET has been shown to exhibit several biochemical and physiological effects. For instance, CET has been reported to inhibit the growth of bacterial and fungal cells by disrupting their cell membranes. Moreover, CET has been shown to induce apoptosis in cancer cells by activating caspase-dependent and caspase-independent pathways. Furthermore, CET has been demonstrated to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO) in LPS-stimulated macrophages.
实验室实验的优点和局限性
CET has several advantages for lab experiments. It is relatively easy to synthesize, and its yield is high. Moreover, CET exhibits potent biological activities at low concentrations, making it a suitable candidate for drug development. However, CET also has some limitations. It is unstable in acidic conditions and undergoes hydrolysis, which may affect its biological activities. Moreover, CET has low solubility in water, which may limit its use in some experimental settings.
未来方向
CET has shown promising biological activities, and further research is needed to explore its potential as a drug candidate. Some of the future directions for CET research include:
1. Investigation of the structure-activity relationship (SAR) of CET to identify more potent analogs.
2. Evaluation of the pharmacokinetic and pharmacodynamic properties of CET in animal models.
3. Development of novel drug delivery systems for CET to improve its solubility and stability.
4. Exploration of the potential of CET as a synergistic agent in combination with other drugs.
5. Investigation of the mechanism of action of CET to elucidate its biological activities.
Conclusion:
In conclusion, CET is a tetrazole derivative that exhibits potent antibacterial, antifungal, anti-inflammatory, and anticancer properties. Its synthesis method is relatively simple, and it has shown promising biological activities in various scientific research applications. However, further research is needed to explore its potential as a drug candidate, and its advantages and limitations for lab experiments should be taken into consideration. The future directions for CET research include the investigation of its SAR, pharmacokinetic and pharmacodynamic properties, drug delivery systems, synergistic effects, and mechanism of action.
合成方法
The synthesis of CET involves the reaction of 3-chloro-4-ethoxyaniline with sodium azide in the presence of copper(I) iodide as a catalyst. The reaction proceeds through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which results in the formation of CET with a yield of 80-85%.
属性
IUPAC Name |
5-(3-chloro-4-ethoxyphenyl)-2H-tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4O/c1-2-15-8-4-3-6(5-7(8)10)9-11-13-14-12-9/h3-5H,2H2,1H3,(H,11,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVVQPRSWLWSUHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NNN=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-chloro-4-ethoxyphenyl)-2H-tetrazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2-fluorophenyl)methyl]-1-oxo-2H-isoquinoline-3-carboxamide](/img/structure/B7637406.png)


![7-Hydroxy-4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]chromen-2-one](/img/structure/B7637423.png)
![2-[(2-fluorophenyl)methyl-methylamino]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B7637429.png)


![2-[(Z)-1-chloro-2-phenylethenyl]-7-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7637452.png)
![1-[(3-Fluorophenyl)methyl]-4-(methylsulfonylmethyl)triazole](/img/structure/B7637471.png)
![[1-(2-Phenylethyl)piperazin-2-yl]methanol](/img/structure/B7637474.png)
![N-[(4-methylphenyl)methyl]-2-(1-phenyltetrazol-5-yl)sulfanyl-N-propylacetamide](/img/structure/B7637475.png)
![N-[4-(4-methylpiperazine-1-carbonyl)phenyl]acetamide](/img/structure/B7637479.png)
![5,6-Dimethyl-3-oxo-2-[2-oxo-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]pyridazine-4-carbonitrile](/img/structure/B7637487.png)
